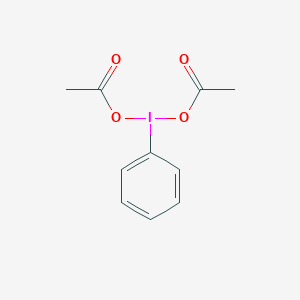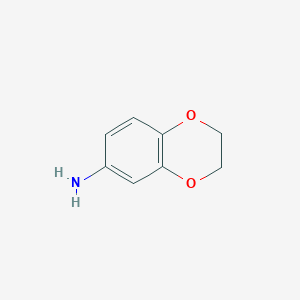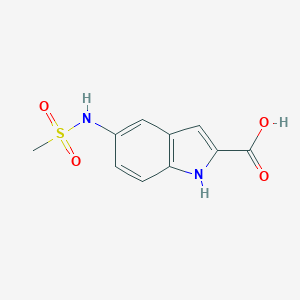
1H-Indol-3-ol
Übersicht
Beschreibung
3-Hydroxyindole is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. 3-Hydroxyindole is characterized by a hydroxyl group (-OH) attached to the third carbon of the indole ring. This compound is of significant interest due to its biological activities and applications in various fields, including chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
3-Hydroxyindol findet vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer für die Synthese verschiedener Indol-Derivate mit potenziellen pharmazeutischen Anwendungen verwendet.
Biologie: Dient als Substrat in enzymatischen Studien, um die Stoffwechselwege des Tryptophans zu untersuchen.
Medizin: Es wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Herstellung von Farbstoffen und Pigmenten verwendet, wie z. B. Indigo
5. Wirkmechanismus
Der Wirkmechanismus von 3-Hydroxyindol beinhaltet seine Wechselwirkung mit spezifischen Enzymen und molekularen Zielstrukturen. So wird beispielsweise im Tryptophan-Stoffwechselweg 3-Hydroxyindol von Indolamin-2,3-Dioxygenase-Enzymen in Kynurenin-Derivate umgewandelt. Diese Derivate spielen eine Rolle in verschiedenen biologischen Prozessen, einschließlich der Immunantwort und des Neuroschutzes .
Ähnliche Verbindungen:
Indol: Die Stammverbindung von 3-Hydroxyindol, der die Hydroxylgruppe fehlt.
2-Hydroxyindol: Ähnliche Struktur mit der Hydroxylgruppe am zweiten Kohlenstoffatom.
4-Hydroxyindol: Hydroxylgruppe am vierten Kohlenstoffatom gebunden.
7-Hydroxyindol: Hydroxylgruppe am siebten Kohlenstoffatom gebunden
Einzigartigkeit von 3-Hydroxyindol: 3-Hydroxyindol ist aufgrund seiner spezifischen Hydroxylierung am dritten Kohlenstoffatom einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese Positionsisomerie ermöglicht einzigartige Wechselwirkungen mit Enzymen und Rezeptoren, was es für spezifische Anwendungen in Forschung und Industrie wertvoll macht .
Wirkmechanismus
- Aryl hydrocarbon receptor (AhR) : AhR is a ligand-activated transcription factor that regulates gene expression. Indoxyl binds to AhR, leading to downstream effects on gene transcription .
- Interleukin-2 (IL-2) : Indoxyl derivatives, such as (1H-indol-3-yl)-(2-mercapto-ethoxyimino)-acetic acid, specifically target IL-2 . IL-2 is essential for immune responses and T-cell activation.
Result of Action:
- Antiviral Activity : Some Indoxyl derivatives exhibit antiviral properties. For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate inhibits influenza A virus .
- Other Biological Effects : Indoxyl’s diverse activities include anti-inflammatory, anticancer, antioxidant, and antidiabetic effects .
Action Environment:
- Gut Microbiota : Indoxyl is a gut-bacteria-derived metabolite from tryptophan. The gut environment influences its production .
Biochemische Analyse
Biochemical Properties
1H-Indol-3-ol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The interaction between this compound and these biomolecules is essential for maintaining intestinal homeostasis and impacting liver metabolism and the immune response .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to have inhibitory activity against influenza A .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to bind with high affinity to multiple receptors
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . It interacts with various enzymes and cofactors, and it may also affect metabolic flux or metabolite levels.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: 3-Hydroxyindol kann auf verschiedene Weise synthetisiert werden. Ein gängiger Ansatz beinhaltet die Hydroxylierung von Indol unter Verwendung von Oxidationsmitteln. So kann beispielsweise die Oxidation von Indol mit Kaliumpermanganat in einem alkalischen Medium 3-Hydroxyindol ergeben. Eine weitere Methode beinhaltet die Verwendung einer mikrobiellen Biokonversion, bei der spezifische Enzyme die Hydroxylierung von Indol katalysieren, um 3-Hydroxyindol zu erzeugen .
Industrielle Produktionsmethoden: Die industrielle Produktion von 3-Hydroxyindol erfolgt häufig unter Verwendung biokatalytischer Ansätze. Mikrobielle Zellfabriken, wie z. B. gentechnisch veränderte Bakterien, können verwendet werden, um Indol durch enzymatische Reaktionen in 3-Hydroxyindol umzuwandeln. Diese Methode ist aufgrund ihrer Spezifität und umweltfreundlichen Natur von Vorteil .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 3-Hydroxyindol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: 3-Hydroxyindol kann weiter oxidiert werden, um Verbindungen wie Indigo, ein bekanntes Farbstoff, zu bilden.
Reduktion: Die Reduktion von 3-Hydroxyindol kann zu Indolin-Derivaten führen.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Katalysatoren: Enzyme wie Monooxygenasen für biokatalytische Reaktionen.
Hauptprodukte:
Indigo: Wird durch die Oxidation von 3-Hydroxyindol gebildet.
Indolin-Derivate: Werden durch die Reduktion von 3-Hydroxyindol gebildet.
Vergleich Mit ähnlichen Verbindungen
Indole: The parent compound of 3-hydroxyindole, lacking the hydroxyl group.
2-Hydroxyindole: Similar structure with the hydroxyl group at the second carbon.
4-Hydroxyindole: Hydroxyl group attached to the fourth carbon.
7-Hydroxyindole: Hydroxyl group attached to the seventh carbon
Uniqueness of 3-Hydroxyindole: 3-Hydroxyindole is unique due to its specific hydroxylation at the third carbon, which imparts distinct chemical and biological properties. This positional isomerism allows for unique interactions with enzymes and receptors, making it valuable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
1H-indol-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-8-5-9-7-4-2-1-3-6(7)8/h1-5,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKPVGOLPKLUHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861998 | |
| Record name | 1H-Indol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indoxyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004094 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
480-93-3, 69594-78-1 | |
| Record name | Indoxyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoxyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069594781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Indoxyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004094 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione](/img/structure/B116544.png)







![Trisodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulphonato-2-naphthyl)azo]naphthalene-2,7-disulphonate](/img/structure/B116563.png)





